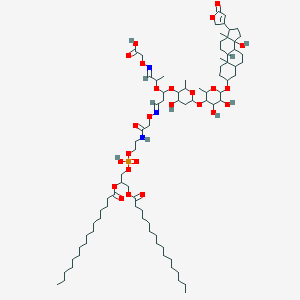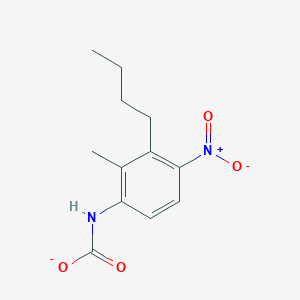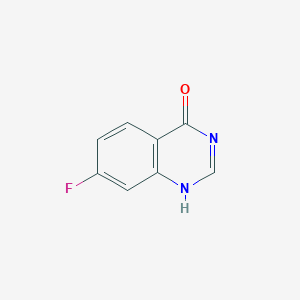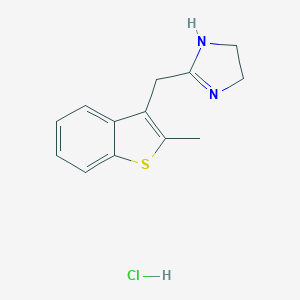
4-O-(1-Carboxyethyl)rhamnose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-(1-Carboxyethyl)rhamnose, also known as RhaCE, is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. RhaCE is a derivative of rhamnose, a naturally occurring sugar found in plants, and is synthesized through a complex process.
作用機序
The mechanism of action of 4-O-(1-Carboxyethyl)rhamnose is not fully understood. However, it is believed that 4-O-(1-Carboxyethyl)rhamnose exerts its effects by modulating the activity of certain enzymes and signaling pathways. 4-O-(1-Carboxyethyl)rhamnose has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-O-(1-Carboxyethyl)rhamnose has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-O-(1-Carboxyethyl)rhamnose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-O-(1-Carboxyethyl)rhamnose has anti-inflammatory and anti-tumor properties. 4-O-(1-Carboxyethyl)rhamnose has also been shown to enhance glucose uptake in adipocytes and improve insulin sensitivity in diabetic mice. In addition, 4-O-(1-Carboxyethyl)rhamnose has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in various cell types.
実験室実験の利点と制限
4-O-(1-Carboxyethyl)rhamnose has several advantages for lab experiments. It is a rare sugar that is not commonly found in nature, which makes it an ideal tool for studying the effects of sugar modifications on biological systems. 4-O-(1-Carboxyethyl)rhamnose is also stable and can be easily synthesized in large quantities. However, the synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, 4-O-(1-Carboxyethyl)rhamnose is expensive and not readily available, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-O-(1-Carboxyethyl)rhamnose. One area of research is the development of novel biomolecules using 4-O-(1-Carboxyethyl)rhamnose as a building block. Another area of research is the investigation of the potential therapeutic applications of 4-O-(1-Carboxyethyl)rhamnose in the treatment of metabolic disorders and inflammatory diseases. In addition, the use of 4-O-(1-Carboxyethyl)rhamnose in agriculture to enhance plant growth and increase crop yield is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Conclusion:
In conclusion, 4-O-(1-Carboxyethyl)rhamnose is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment. 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties, enhance plant growth, and increase crop yield. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
合成法
4-O-(1-Carboxyethyl)rhamnose is synthesized through a multi-step process that involves the modification of rhamnose. The process begins with the conversion of rhamnose to rhamnonic acid, which is then reduced to 4-deoxy-L-threo-hex-4-enopyranosyluronic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-deoxy-L-threo-hex-4-enopyranosyluronate, which is further modified to form 4-O-(1-Carboxyethyl)rhamnose. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
4-O-(1-Carboxyethyl)rhamnose has potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. In agriculture, 4-O-(1-Carboxyethyl)rhamnose has been shown to enhance plant growth and increase crop yield. In biotechnology, 4-O-(1-Carboxyethyl)rhamnose has been used as a building block for the synthesis of novel biomolecules.
特性
CAS番号 |
128534-92-9 |
|---|---|
製品名 |
4-O-(1-Carboxyethyl)rhamnose |
分子式 |
C9H16O7 |
分子量 |
236.22 g/mol |
IUPAC名 |
2-[(2S,3S,4S,5R)-2,4,5-trihydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O7/c1-4(11)8(7(13)6(12)3-10)16-5(2)9(14)15/h3-8,11-13H,1-2H3,(H,14,15)/t4-,5?,6-,7-,8-/m0/s1 |
InChIキー |
SHCQKCKKXMAWFD-MDUBGLNMSA-N |
異性体SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)OC(C)C(=O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
正規SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
同義語 |
4-O-(1-carboxyethyl)-L-rhamnose 4-O-(1-carboxyethyl)rhamnose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)



![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)







![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)